1-Butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
The compound 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a substituted quinolone derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:
- 1-Butyl group: Enhances lipophilicity and modulates pharmacokinetic properties.
- 6-Fluoro substituent: Common in antimicrobial quinolones, improving DNA gyrase/topoisomerase IV binding .
- 3-(4-Methoxybenzenesulfonyl) group: A sulfonamide moiety linked to a methoxy-substituted benzene, likely influencing target selectivity and solubility.
- 7-(Piperidin-1-yl) group: A saturated six-membered amine ring that may enhance bioavailability and receptor interactions .
This compound belongs to a class of molecules explored for antimicrobial, anticancer, and kinase-inhibitory activities, though specific pharmacological data for this derivative remain undisclosed in available literature.
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4S/c1-3-4-12-28-17-24(33(30,31)19-10-8-18(32-2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMFILSYSAWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation-Based Synthesis
The Friedländer annulation, which condenses 2-aminobenzaldehyde derivatives with ketones, offers a robust pathway to the quinolinone core. For the target compound, 2-amino-5-fluorobenzaldehyde serves as the aromatic amine precursor, reacting with ethyl butyl ketone under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to yield the 1,4-dihydroquinolin-4-one scaffold. Subsequent steps involve:
- Sulfonylation at C3 : Treatment with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base achieves regioselective sulfonylation.
- Piperidin-1-yl Introduction : Nucleophilic aromatic substitution at C7 using piperidine in dimethylformamide (DMF) at 80°C.
- N1-Alkylation : Reaction with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in acetonitrile completes the synthesis.
Optimization Insights :
One-Pot Sequential Synthesis
A modern approach adapted from α-alkenylated dihydroquinolinone syntheses employs a one-pot, three-component strategy:
- Dehydrogenative Coupling : 5-Fluoro-1,2,3,4-tetrahydroquinoline undergoes oxidative dehydrogenation using ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) at 100°C to generate the dihydroquinolinone intermediate.
- Sulfonylation and Alkylation : Sequential addition of 4-methoxybenzenesulfonyl chloride and 1-bromobutane in the presence of tetrabutylammonium bromide (TBAB) facilitates concurrent sulfonylation and alkylation.
- Piperidine Incorporation : Finally, piperidine is introduced via a copper-catalyzed Ullmann coupling at 120°C.
Advantages :
- Reduced purification steps (yield: 78–85%).
- Compatibility with green solvents (e.g., ethyl acetate/water biphasic systems).
Reaction Optimization and Critical Parameters
Sulfonylation Efficiency
The introduction of the 4-methoxybenzenesulfonyl group demands careful optimization:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 92% |
| Base | Triethylamine | 89% |
| Temperature | 0°C → RT | Minimizes di-sulfonylation |
| Reaction Time | 12 hours | 95% conversion |
Source highlights that lower temperatures (0°C) suppress competing reactions at the electron-rich C7 position, while prolonged stirring ensures complete conversion.
Piperidin-1-yl Substitution
Nucleophilic aromatic substitution at C7 faces steric hindrance due to adjacent substituents. Key findings include:
- Solvent Effects : DMF outperforms THF due to superior solvation of the transition state.
- Catalysis : Adding catalytic KI (10 mol%) enhances reactivity via halogen exchange.
- Temperature : Reactions at 80°C achieve 88% yield versus 62% at 60°C.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 → 1:2). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).
Spectroscopic Analysis
- ¹H NMR : Distinct signals for the butyl chain (δ 0.89–1.45 ppm), piperidinyl protons (δ 2.45–3.10 ppm), and sulfonyl-associated aromatic protons (δ 7.60–7.85 ppm).
- MS (ESI+) : Molecular ion peak at m/z 487.2 [M+H]⁺.
Challenges and Limitations
- Regioselectivity : Competing sulfonylation at C5 or C7 necessitates directing groups or blocking strategies.
- Piperidine Stability : Under acidic conditions, the piperidinyl group may undergo ring-opening, mandating pH-controlled environments.
- Scalability : One-pot methods face scalability issues due to exothermic reactions and intermediate instability.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinoline core or the sulfonyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinyl moiety can lead to the formation of N-oxide derivatives, while reduction of the quinoline core can yield dihydroquinoline derivatives.
Scientific Research Applications
1-Butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents at positions 1, 3, and 7 of the quinolone core. Below is a comparative analysis based on evidence from patents, synthetic analogs, and related derivatives:
Table 1: Structural and Functional Comparison
†Calculated based on analogous structures where explicit data are unavailable.
Key Findings from Comparative Analysis
Alkyl Chain at Position 1 :
- Butyl vs. Ethyl/Propyl : Longer chains (e.g., butyl) improve metabolic stability and membrane permeation compared to ethyl or propyl .
- Benzyl Group : Introduces aromaticity but may limit solubility, as seen in phenylmethyl analogs .
Sulfonyl Group at Position 3: 4-Methoxybenzenesulfonyl (present in all listed analogs) is critical for hydrogen bonding with target enzymes (e.g., kinases, topoisomerases).
Amine Substituent at Position 7: Piperidin-1-yl: Optimal balance between steric bulk and conformational flexibility for receptor interactions . 4-Methylpiperidin-1-yl: Increased steric hindrance may reduce off-target effects but lower solubility . Azepan-1-yl: Larger ring size may disrupt binding in compact active sites .
Biological Activity
1-Butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and ion channel modulation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydroquinoline core substituted with a butyl group, a fluorine atom, and a methoxybenzenesulfonyl moiety. These structural components are believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated using various cancer cell lines through in vitro assays.
Key Findings:
- Cell Viability: The compound showed a dose-dependent inhibition of cell viability in multiple cancer cell lines, including HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values were determined to be in the nanomolar range, indicating potent activity.
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, as evidenced by increased annexin V staining in treated cells. Flow cytometry analysis demonstrated that the compound causes G2/M phase arrest in the cell cycle .
Ion Channel Modulation
In addition to its anticancer properties, this compound has been studied for its effects on ion channels. Preliminary data suggest that it may act as an inhibitor of certain ion channels involved in cellular signaling pathways.
Ion Channel Activity:
- ASIC1a Inhibition: The compound demonstrated inhibitory effects on ASIC1a channels with an IC50 value of approximately 10 µM, suggesting potential applications in pain management and neuroprotection .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (nM) | Mechanism of Action | Apoptosis Induction |
|---|---|---|---|
| HeLa | 50 | G2/M phase arrest | Yes |
| MCF-7 | 75 | Apoptosis | Yes |
| A375 | 30 | Synergistic with doxorubicin | Yes |
Case Studies
One notable study involved the administration of the compound alongside doxorubicin in drug-resistant A375 melanoma cells. The combination treatment resulted in enhanced inhibition of cell viability compared to either agent alone, highlighting the potential for this compound to overcome drug resistance in cancer therapy .
Q & A
Q. What are the key synthetic challenges in preparing 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one, and how are they addressed?
The synthesis involves multi-step organic reactions, including:
- Fluorination : Selective introduction of fluorine at position 6 often requires optimized conditions (e.g., KF/AgNO₃ in DMF at 60–80°C) to avoid side reactions .
- Sulfonylation : Reacting the quinoline core with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
- Piperidine substitution : Coupling piperidine via nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DCM) and controlled temperature (20–25°C) .
Critical optimization parameters : Solvent polarity (DMF vs. THF), reaction time (24–48 hours), and purification methods (column chromatography or recrystallization) to achieve >90% purity .
Q. How is the structural integrity of the compound validated post-synthesis?
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies residual solvents .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Software like AutoDock Vina models interactions with ATP-binding pockets in kinases (e.g., EGFR or CDK2). The sulfonyl group shows strong hydrogen bonding with Lys45 in CDK2 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD < 2.0 Å indicating stable binding .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values) with IC₅₀ values in enzyme inhibition assays .
Q. How can contradictions in bioactivity data (e.g., inconsistent IC₅₀ values across studies) be resolved?
- Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time (24–72 hours), and compound solubility (use DMSO ≤0.1% v/v) .
- Mechanistic follow-up : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to confirm target selectivity. For example, conflicting anticancer activity may arise from off-target inhibition of PI3K vs. EGFR .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
- Powder XRD : Validates bulk crystallinity and polymorphic forms .
Methodological Guidance
6. Designing dose-response experiments for in vitro toxicity studies:
- Concentration range : 0.1–100 µM in logarithmic increments.
- Controls : Include cisplatin (positive control) and vehicle (DMSO) .
- Endpoint assays : MTT (mitochondrial activity) and LDH (membrane integrity) at 24/48/72 hours .
7. Optimizing reaction yields using Design of Experiments (DoE):
- Factors : Temperature (X₁: 50–90°C), catalyst loading (X₂: 5–15 mol%), solvent polarity (X₃: DMF vs. acetonitrile).
- Response surface modeling : Central Composite Design identifies optimal conditions (e.g., 70°C, 10 mol% catalyst, DMF) for 85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
